molecular formula C11H10N2O4 B14483501 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid CAS No. 64253-19-6

4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid

Cat. No.: B14483501
CAS No.: 64253-19-6
M. Wt: 234.21 g/mol
InChI Key: BMHNSQCIPQJASS-UHFFFAOYSA-N
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Description

4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid is an organic compound that features a benzoylhydrazine moiety attached to a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid typically involves the reaction of benzoylhydrazine with maleic anhydride. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoyl-substituted oxo compounds.

    Reduction: Formation of benzoyl-substituted alcohols.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid involves its interaction with biological targets, such as enzymes or receptors. The benzoylhydrazine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways . This compound may also induce oxidative stress in microbial cells, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoylhydrazine: Shares the benzoylhydrazine moiety but lacks the but-2-enoic acid backbone.

    Maleic Hydrazide: Contains a hydrazine group attached to a maleic acid derivative.

    4-Oxobut-2-enoic Acid: Lacks the benzoylhydrazine moiety.

Uniqueness

4-(1-Benzoylhydrazinyl)-4-oxobut-2-enoic acid is unique due to the combination of the benzoylhydrazine moiety and the but-2-enoic acid backbone.

Properties

CAS No.

64253-19-6

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

4-[amino(benzoyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O4/c12-13(9(14)6-7-10(15)16)11(17)8-4-2-1-3-5-8/h1-7H,12H2,(H,15,16)

InChI Key

BMHNSQCIPQJASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C(=O)C=CC(=O)O)N

Origin of Product

United States

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